

A Comparative Analysis of Captopril EP Impurity C and Other Captopril Degradants

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Compound of Interest

Compound Name: *Captopril EP Impurity C*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **Captopril EP Impurity C** with other notable degradation products of Captopril, an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure. Understanding the impurity profile of a drug substance is critical for ensuring its quality, safety, and efficacy. This document summarizes quantitative data from forced degradation studies, details the experimental protocols used, and visualizes the degradation pathways.

Introduction to Captopril and Its Degradation

Captopril's structure contains a thiol (-SH) group and an amide bond, making it susceptible to degradation through oxidation and hydrolysis. The primary degradation product is Captopril Disulfide (also known as Captopril EP Impurity A), formed by the oxidation of the thiol group. Other impurities, including **Captopril EP Impurity C** (3-Mercaptoisobutyric acid), can also be formed under various stress conditions. This guide focuses on comparing the formation and analytical profiles of these degradants.

Quantitative Comparison of Captopril Degradants

Forced degradation studies are essential to identify potential degradants and evaluate the stability of a drug substance. The following tables summarize the quantitative results from such studies, showcasing the percentage of Captopril degradation and the formation of its key impurities under various stress conditions.

Table 1: Summary of Captopril Degradation under Forced Conditions

Stress Condition	Duration	Captopril Degraded (%)	Major Impurity Formed	Reference
Oxidative (3% H ₂ O ₂)	1 hour	>88%	Captopril Disulfide (Impurity A)	[1]
UV Light	-	Significant	Numerous unknown impurities	[1]
Acidic (1 M HCl)	-	~30.6%	Degradation products A and CD	[2]
Alkaline (0.1 M NaOH)	-	Significant	Degradation products B and CD	[2]
Neutral Hydrolysis	-	-	Degradation product CD	[2]
Thermal (Dry Heat, 100°C)	-	~3%	Minimal degradation	[2]

Table 2: Analytical Characteristics of Captopril and Its Impurities

Compound	Chemical Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Captopril	(2S)-1-((2S)-2-methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid	62571-86-2	C ₉ H ₁₅ NO ₃ S	217.29
Captopril EP Impurity A	Captopril Disulfide	64806-05-9	C ₁₈ H ₂₈ N ₂ O ₆ S ₂	432.55
Captopril EP Impurity C	3-Mercaptoisobutyric acid	26473-47-2	C ₄ H ₈ O ₂ S	120.17

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for reproducible stability and impurity analysis of Captopril.

Forced Degradation Studies Protocol

This protocol is a composite of methodologies described in the literature for inducing the degradation of Captopril under various stress conditions.[\[1\]](#)[\[2\]](#)

- Acid Hydrolysis: 10 mg of Captopril is dissolved in 10 ml of 1 M HCl and refluxed for a specified period.
- Base Hydrolysis: 10 mg of Captopril is dissolved in 10 ml of 0.1 M NaOH and refluxed for a specified period.
- Oxidative Degradation: 10 mg of Captopril is dissolved in 10 ml of 3% v/v H₂O₂ and kept in the dark at room temperature for 1 hour.
- Thermal Degradation: Captopril solid is exposed to dry heat at 100°C for a specified period.

- Photolytic Degradation: A solution of Captopril is exposed to UV light.

Following exposure to the stress conditions, aliquots of the samples are withdrawn, diluted with the mobile phase, and analyzed by HPLC.

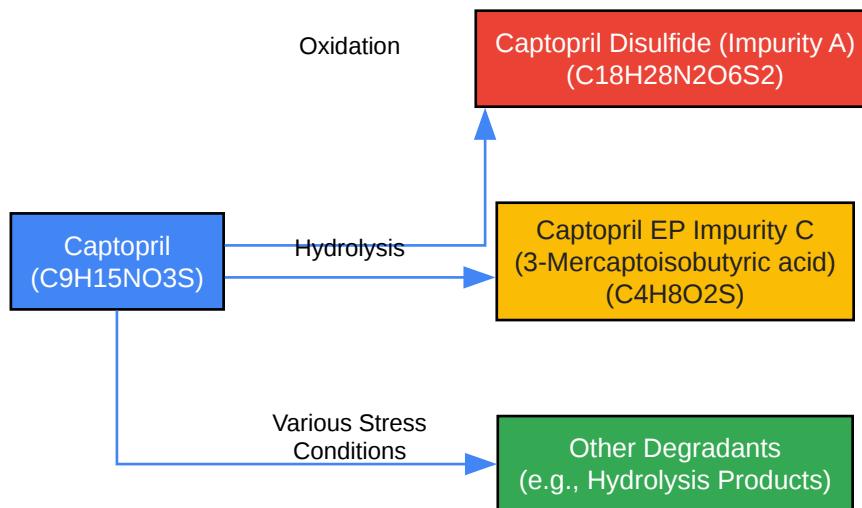
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This method is designed to separate Captopril from its known impurities, including Impurity A, B, C, D, and E.[\[1\]](#)[\[3\]](#)

- Chromatographic System: A standard HPLC system equipped with a UV detector.
- Column: Luna C18, 250 x 4.6 mm, 5 μ m particle size.
- Column Temperature: 50°C.
- Mobile Phase: A gradient mixture of 15 mM phosphoric acid (A) and acetonitrile (B).
 - Gradient Program:
 - 0-1 min: 95% A, 5% B
 - 1-20 min: Linear gradient from 95% A to 50% A
- Flow Rate: 1.2 ml/min.
- Detection Wavelength: 210 nm.
- Injection Volume: 20 μ l.

Visualization of Captopril Degradation Pathway

The following diagram, generated using the DOT language, illustrates the primary degradation pathway of Captopril and the formation of its key impurities.



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Caption: Captopril degradation pathways.

Conclusion

The stability of Captopril is significantly influenced by oxidative conditions, leading primarily to the formation of Captopril Disulfide (Impurity A). While **Captopril EP Impurity C** is a known impurity, its formation appears to be less prevalent under the tested forced degradation conditions compared to the disulfide dimer. The provided experimental protocols offer a robust framework for the analysis of Captopril and its degradants, ensuring the quality and safety of pharmaceutical formulations. The visual representation of the degradation pathway aids in understanding the chemical transformations Captopril may undergo. This comprehensive guide serves as a valuable resource for professionals involved in the research, development, and quality control of Captopril.

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